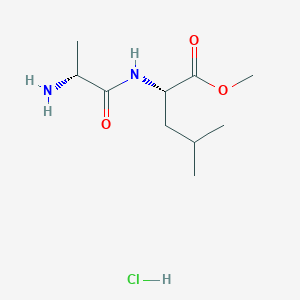
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, commonly known as TTPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Carbonic Anhydrase Inhibition
Studies on related benzenesulfonamide derivatives have shown significant bioactivity, particularly as carbonic anhydrase (CA) inhibitors. These compounds, due to their structural diversity and ability to inhibit human carbonic anhydrase isoforms, have potential applications in medical chemistry. For instance, specific derivatives have demonstrated interesting cytotoxic activities against tumor cells, suggesting their potential use in anti-tumor therapy. Moreover, their inhibitory action on carbonic anhydrase isoforms highlights their relevance in designing drugs for conditions like glaucoma, where reducing intraocular pressure is crucial (Gul et al., 2016).
Synthesis and Characterization for Antagonistic Properties
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists presents another angle of scientific interest. These compounds, by acting on the progesterone receptor, suggest potential therapeutic applications for diseases like uterine leiomyoma and breast cancer. The structural novelty of these compounds positions them as promising candidates for further investigation in the search for selective progesterone receptor modulators (Yamada et al., 2016).
Medicinal Chemistry and Drug Design
The exploration of benzenesulfonamides incorporating triazole moieties as carbonic anhydrase inhibitors exemplifies the compound's utility in medicinal chemistry. These studies, focusing on the synthesis and kinetic evaluation of such compounds, reveal their high efficacy as inhibitors for various human carbonic anhydrase isoforms. This research underscores the potential for developing novel therapeutic agents for managing conditions such as glaucoma, where carbonic anhydrase inhibitors play a critical role in treatment strategies (Nocentini et al., 2016).
Synthetic Applications and Chemical Nucleases
The structural flexibility and reactivity of sulfonamides, including those related to 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, have been exploited in various synthetic applications. These compounds serve as precursors in the synthesis of complex molecules and as ligands in metal complexes that exhibit chemical nuclease activity. Such attributes are valuable in the development of therapeutic agents and in the study of DNA interactions (Braschi et al., 2006).
Antimicrobial and Anticancer Activity
Hybrid molecules combining benzenesulfonamides with antimicrobial benzo[d]isothiazol-3-ones showcase the compound's utility in antimicrobial research. These hybrids display moderate antibacterial properties against gram-positive bacteria and hold potential for further development into antimicrobial agents. Their structure-activity relationships offer insights into designing more potent antimicrobial compounds (Zani et al., 2009).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-12-9-14(3)16(10-13(12)2)26(24,25)22-11-17(23,18(19,20)21)15-7-5-4-6-8-15/h4-10,22-23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZFNDBHCQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
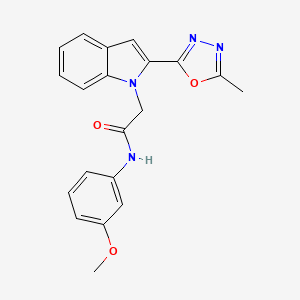

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)

![1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2955223.png)
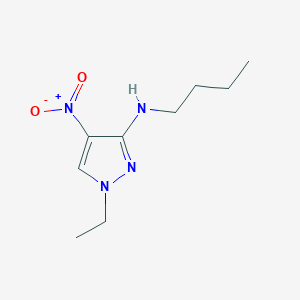
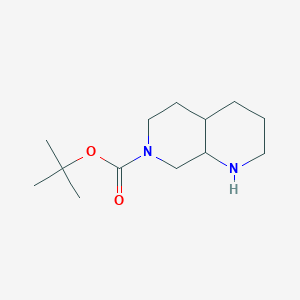
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
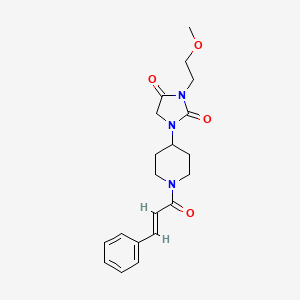

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)

